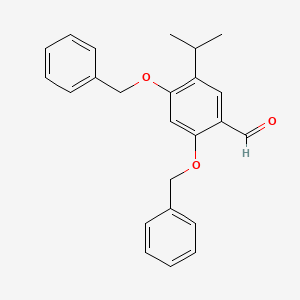

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde

説明

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde (CAS: 959466-51-4) is a benzaldehyde derivative featuring two benzyloxy groups at the 2- and 4-positions and an isopropyl substituent at the 5-position. Its molecular formula is C24H24O3, with a molar mass of 360.45 g/mol and a density of 1.124 g/cm³. The predicted boiling point is 529.3±50.0 °C, reflecting its high molecular weight and aromaticity . This compound serves as a key intermediate in organic synthesis, particularly in constructing complex heterocycles and pharmaceutical precursors, as evidenced by its incorporation into isoxazole carboxamide derivatives (e.g., CAS 747414-23-9) .

特性

IUPAC Name |

2,4-bis(phenylmethoxy)-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O3/c1-18(2)22-13-21(15-25)23(26-16-19-9-5-3-6-10-19)14-24(22)27-17-20-11-7-4-8-12-20/h3-15,18H,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNCDKLGLPWEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657632 | |

| Record name | 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959466-51-4 | |

| Record name | 2,4-Bis(benzyloxy)-5-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction proceeds via the formation of an intermediate benzyloxy derivative, which is then further functionalized to introduce the isopropyl group.

Industrial Production Methods: While specific industrial production methods for 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy groups.

Major Products:

Oxidation: 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid.

Reduction: 2,4-Bis(benzyloxy)-5-isopropylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various functionalized compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.

作用機序

The mechanism of action of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can enhance the compound’s binding affinity and specificity for its target, while the isopropyl group may influence its pharmacokinetic properties.

類似化合物との比較

Methoxy-Substituted Analog: 5-Isopropyl-2,4-dimethoxybenzaldehyde

CAS : 1071151-44-4

Molecular Formula : C12H16O3

Molar Mass : 208.257 g/mol

Key Differences :

- Replaces benzyloxy groups with methoxy (-OCH3), reducing steric bulk and molecular weight.

- Lower boiling point and density compared to the target compound due to diminished aromatic stacking interactions.

- Synthesis yield reaches 96% , suggesting methoxy groups simplify synthesis compared to benzyloxy-protected analogs, which may require additional deprotection steps .

| Property | 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde | 5-Isopropyl-2,4-dimethoxybenzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 360.45 | 208.26 |

| Boiling Point (°C) | 529.3±50.0 | Not reported |

| Density (g/cm³) | 1.124 | Not reported |

| Key Functional Groups | Benzyloxy, aldehyde | Methoxy, aldehyde |

Carboxylic Acid Derivative: 2,4-Bis(benzyloxy)-5-isopropenylbenzoic Acid

CAS : 912545-09-6

Molecular Formula : C24H22O4

Molar Mass : 374.43 g/mol

Key Differences :

- Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH) and replaces isopropyl with isopropenyl (-C(CH2)=CH2).

- Enhanced polarity due to the carboxylic acid group, improving solubility in polar solvents.

- Potential for diverse reactivity, such as esterification or amidation, unlike the aldehyde’s propensity for nucleophilic addition (e.g., Schiff base formation) .

Schiff Base Precursors: 4-Hydroxy-3-methoxy-5-((2-nitrophenyl)diazenyl)benzaldehyde

CAS: Not explicitly provided (referenced in ) Molecular Formula: Likely C14H11N3O5 (estimated) Key Differences:

- Contains a nitro-diazenyl group (-N=N-(2-nitrophenyl)) at the 5-position, introducing strong electron-withdrawing effects.

- Demonstrates utility in forming bis-Schiff bases (e.g., compounds 4 and 5 in ), highlighting how electron-deficient aldehydes facilitate condensation reactions.

- Contrasts with 2,4-bis(benzyloxy)-5-isopropylbenzaldehyde, where electron-donating benzyloxy groups may slow Schiff base formation unless activated .

Isoxazole Carboxamide Derivatives

Examples : 5-[2,4-Bis(benzyloxy)-5-isopropylphenyl]-N-ethyl-4-(4-formylphenyl)isoxazole-3-carboxamide (CAS: 747414-23-9)

Key Differences :

- Incorporates the target benzaldehyde as a substituent within a larger isoxazole-carboxamide scaffold.

- Demonstrates the compound’s role in drug discovery, where its lipophilic benzyloxy groups may enhance membrane permeability.

- Safety data (GHS classification) emphasize handling precautions (e.g., ventilation, protective equipment), though direct toxicity data for the parent aldehyde are lacking .

生物活性

2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde (CAS No. 959466-51-4) is an organic compound notable for its unique structure, which includes two benzyloxy groups and an isopropyl group attached to a benzaldehyde core. This compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is . Its structure can be represented as follows:

Synthesis

The synthesis typically involves the alkylation of 2,4-dihydroxybenzaldehyde with benzyl bromide under basic conditions, often using potassium carbonate in a solvent such as acetone. The overall reaction can be summarized as:

The biological activity of 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is largely attributed to its ability to interact with various molecular targets in biological systems. The presence of benzyloxy groups enhances binding affinity to enzymes or receptors, potentially modulating their activity. The isopropyl group may influence pharmacokinetic properties such as absorption and metabolism.

Potential Applications

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Bis(benzyloxy)benzaldehyde | Lacks isopropyl group | Limited activity |

| 2,4-Bis(benzyloxy)-5-arylpyrimidines | Pyrimidine core | Different properties |

| 2,4-Bis(2-chloroethoxy)benzaldehyde | Chlorinated derivative | Varies in reactivity |

Study on Antimicrobial Properties

A study investigated the antibacterial activity of benzaldehyde derivatives and found that compounds with similar structures exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. Although direct data on 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde is scarce, the structural similarities suggest potential efficacy in antimicrobial applications.

Cytotoxicity Assessments

Research into related thiosemicarbazone derivatives has revealed insights into cytotoxic mechanisms that may be applicable to compounds like 2,4-Bis(benzyloxy)-5-isopropylbenzaldehyde. These studies highlight the importance of structural modifications in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。